Ethyl 3-Chloro-4-methylthiolcarbanilate

Description

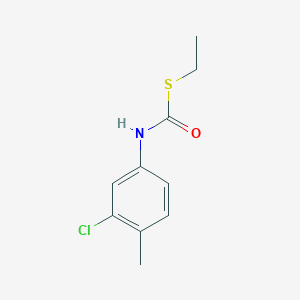

Ethyl 3-Chloro-4-methylthiolcarbanilate (CAS: 209683-36-3) is a synthetic carbamate derivative characterized by a chloro substituent at the 3-position and a methylthio (-SCH₃) group at the 4-position of the phenyl ring. The compound exhibits a logP value of 3.947, indicating moderate lipophilicity, which may influence its solubility and membrane permeability .

Properties

IUPAC Name |

S-ethyl N-(3-chloro-4-methylphenyl)carbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOS/c1-3-14-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXVSKLBAGHKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)NC1=CC(=C(C=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943260 | |

| Record name | S-Ethyl hydrogen (3-chloro-4-methylphenyl)carbonimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209683-36-3 | |

| Record name | Carbamothioic acid, (3-chloro-4-methylphenyl)-, S-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209683-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethyl hydrogen (3-chloro-4-methylphenyl)carbonimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Chloro-4-methylthiolcarbanilate typically involves the reaction of 3-chloro-4-methylthiolcarbanilic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as distillation, crystallization, and chromatography to purify the final product. The choice of method depends on factors such as cost, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Chloro-4-methylthiolcarbanilate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced sulfur compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a variety of products, depending on the nucleophile employed .

Scientific Research Applications

Scientific Research Applications

-

Agricultural Chemistry

- Ethyl 3-Chloro-4-methylthiolcarbanilate is primarily utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its structure allows it to interact effectively with biological systems, enhancing the efficacy of crop protection products.

- A notable application is in the evaluation of impurities in agricultural products, where it serves as a standard to assess the safety and effectiveness of pesticide formulations like novaluron, which is critical for ensuring consumer safety and regulatory compliance .

-

Pharmaceutical Development

- The compound has potential applications in drug synthesis, particularly in developing novel therapeutic agents. Its unique structural features may allow for modifications that enhance biological activity or reduce side effects.

- Research indicates that derivatives of thiolcarbanilate compounds can exhibit antimicrobial properties, making them candidates for further exploration in pharmaceutical applications .

-

Organic Synthesis

- This compound can be used as a building block for synthesizing more complex organic molecules. Its reactivity can be exploited to introduce functional groups into larger molecular frameworks, facilitating the development of new materials with desired properties.

- The compound's ability to undergo nucleophilic substitution reactions makes it a valuable reagent in organic synthesis .

- Pesticide Formulation Study

- Antimicrobial Activity Research

Mechanism of Action

The mechanism of action of Ethyl 3-Chloro-4-methylthiolcarbanilate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and logP Similarities

Ethyl 3-Chloro-4-methylthiolcarbanilate shares identical logP values (3.947) with several structurally distinct compounds, including β-Ethoxychalcone, substituted diisopropylphenols, and pentanamide derivatives (Table 1) . This shared hydrophobicity suggests comparable passive absorption properties, though divergent functional groups likely lead to variations in metabolic stability and target interactions.

Table 1: Compounds with logP = 3.947

| Compound Name | CAS | Key Substituents | Potential Applications |

|---|---|---|---|

| This compound | 209683-36-3 | 3-Cl, 4-SCH₃ | Agrochemical research |

| β-Ethoxychalcone | 1907-69-3 | Ethoxy, chalcone backbone | Unknown |

| Pentanamide, N-(2-iodo-4-methylphenyl)-5-chloro | 74-781-3 | Iodo, methyl, chloro | Unreported |

| 4-Methyl-2,5-diisopropylphenol | 15269-16-6 | Diisopropyl, methyl | Industrial synthesis |

Ethyl 4-Chloro-3-Trifluoromethylcarbanilate: A Halogenated Analog

Ethyl 4-Chloro-3-trifluoromethylcarbanilate (CAS: 18585-06-3) serves as a critical comparator. While both compounds share a carbamate backbone and chloro substituent, the trifluoromethyl (-CF₃) group in the latter replaces the methylthio (-SCH₃) group. Key differences include:

Spectroscopic and Supplier Data

Ethyl 4-Chloro-3-trifluoromethylcarbanilate has well-documented spectroscopic data (e.g., IR, NMR) through NIST resources, facilitating quality control in synthesis . Commercial suppliers list this analog, highlighting its accessibility for research, whereas this compound’s availability is less clear from the evidence .

Biological Activity

Ethyl 3-Chloro-4-methylthiolcarbanilate (CAS 209683-36-3) is a compound that has garnered interest in various biological and chemical research fields. This article provides a detailed overview of its biological activities, synthesis, and relevant research findings.

This compound is characterized by several chemical properties that influence its biological activity:

| Property | Value | Unit |

|---|---|---|

| ΔfH° gas | -89.81 | kJ/mol |

| ΔvapH° | 72.73 | kJ/mol |

| log10WS | -3.82 | - |

| logP oct/wat | 3.947 | - |

| McVol | 168.140 | ml/mol |

| P c | 2755.56 | kPa |

| T boil | 739.79 | K |

| T c | 970.91 | K |

These properties suggest a moderate hydrophobic character, which may influence the compound's interaction with biological membranes and its overall bioavailability .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated and thiolated precursors. The specific synthetic pathway can vary, but generally includes the formation of the carbanilate group through the reaction of an amine with an isocyanate derivative, followed by chlorination and methylation processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its antibacterial efficacy, the compound demonstrated activity against various bacterial strains, with notable results in inhibiting growth at concentrations as low as 50 mg/L. For instance, in a comparative study, it was found to have a percentage inhibition comparable to established antimicrobial agents .

Cytotoxicity

In vitro cytotoxicity assays have shown that this compound can induce growth inhibition in several cancer cell lines. The compound's mechanism appears to involve interference with key cellular signaling pathways critical for proliferation. This was evidenced by growth inhibition assays where cell lines exhibited varying degrees of sensitivity, with GI50 values ranging from 0.025 to 2 μM depending on the specific cell type tested .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as a multikinase inhibitor, affecting pathways involved in cancer cell cycle regulation and apoptosis. This aligns with findings from related compounds that target cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancerous cells .

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound was administered at various concentrations (e.g., 50 mg/L and 100 mg/L), revealing a dose-dependent response in bacterial inhibition.

- Results Summary :

- At 50 mg/L: Average inhibition of E. coli growth was approximately 40%.

- At 100 mg/L: Inhibition increased to about 57% for S. aureus.

These results highlight the potential application of this compound in developing new antibacterial agents .

Case Study: Antitumor Activity

A study evaluating the antitumor effects of this compound on breast cancer cell lines demonstrated significant cytotoxic effects. The compound was tested across multiple cell lines with varying levels of cyclin D expression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.